molecular formula C18H24N2O3S B2786247 N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 953942-16-0

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2786247
CAS RN: 953942-16-0
M. Wt: 348.46
InChI Key: IAEJYYOYBQPLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide, also known as Ro 31-8220, is a synthetic compound that belongs to the class of isoquinolinesulfonamides. It was first synthesized in 1993 by Hoffmann-La Roche, a Swiss multinational pharmaceutical company. Ro 31-8220 has been widely used as a research tool in various scientific fields due to its ability to selectively inhibit protein kinase C (PKC) isoforms.

Mechanism of Action

Target of Action

The primary targets of N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide are currently unknown. This compound is structurally similar to other secondary amines , which are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. These interactions could potentially alter the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Secondary amines can participate in a variety of biochemical reactions, including acting as nucleophiles in reactions with electrophiles . They can also be involved in hydrogen bonding interactions, which can influence the structure and function of proteins and nucleic acids.

Pharmacokinetics

Secondary amines are generally well-absorbed in the gastrointestinal tract due to their polarity and ability to form hydrogen bonds . The distribution, metabolism, and excretion of this compound would depend on its specific chemical properties and interactions with various proteins in the body.

Advantages and Limitations for Lab Experiments

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide 31-8220 has several advantages as a research tool. It is highly selective for PKC isoforms and does not affect other kinases. It is also water-soluble, which makes it easy to use in in vitro experiments. However, this compound 31-8220 has some limitations as a research tool. It has a short half-life, which makes it difficult to use in in vivo experiments. Additionally, it may have off-target effects at high concentrations.

Future Directions

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide 31-8220 has been extensively used as a research tool in various scientific fields. However, there are still several areas where further research is needed. Some of the future directions for this compound 31-8220 research include:
1. Studying the role of PKC isoforms in the development and progression of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
2. Developing more selective and potent PKC inhibitors based on the structure of this compound 31-8220.
3. Studying the effects of this compound 31-8220 on other cellular processes such as autophagy and mitophagy.
4. Developing new drug delivery systems to improve the bioavailability and pharmacokinetics of this compound 31-8220.
In conclusion, this compound 31-8220 is a synthetic compound that has been widely used as a research tool in various scientific fields. It selectively inhibits PKC isoforms and has several biochemical and physiological effects. Although there are some limitations to its use as a research tool, this compound 31-8220 has several advantages and has the potential to be used in various future research directions.

Synthesis Methods

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide 31-8220 is synthesized through a multi-step process that involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with 4-(dimethylamino)phenethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain this compound 31-8220 in its pure form.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide 31-8220 has been extensively used as a research tool in various scientific fields such as cancer research, neuroscience, and cardiovascular research. It has been shown to selectively inhibit PKC isoforms, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, this compound 31-8220 has been used to study the role of PKC isoforms in various diseases and physiological processes.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-14-13-17(23-4)9-10-18(14)24(21,22)19-12-11-15-5-7-16(8-6-15)20(2)3/h5-10,13,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEJYYOYBQPLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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